Methyl prop-1-en-1-yl ethanedioate

Description

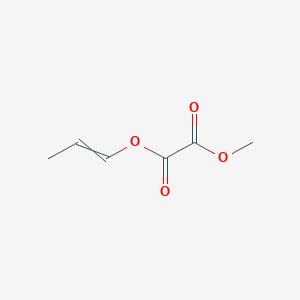

Methyl prop-1-en-1-yl ethanedioate is an ester derivative of ethanedioic acid (oxalic acid), featuring a methyl group and a prop-1-en-1-yl group esterified to the two carboxylate moieties.

Properties

CAS No. |

50878-46-1 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

1-O-methyl 2-O-prop-1-enyl oxalate |

InChI |

InChI=1S/C6H8O4/c1-3-4-10-6(8)5(7)9-2/h3-4H,1-2H3 |

InChI Key |

YQRXQHFXIDFIKM-UHFFFAOYSA-N |

Canonical SMILES |

CC=COC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Oxalic Acid with Propenol Derivatives

This method involves the acid-catalyzed reaction between oxalic acid and methyl propen-1-ol. A typical procedure employs:

- Catalyst : Concentrated sulfuric acid (0.5–1.0 mol%)

- Solvent : Toluene or dichloromethane for azeotropic water removal

- Conditions : Reflux at 80–110°C for 6–12 hours

Mechanistic analysis : Protonation of the oxalic acid carbonyl facilitates nucleophilic attack by the propenol oxygen, followed by water elimination. The propenyl group’s conjugation stabilizes the transition state, enhancing reaction kinetics.

Optimization challenges :

- Competing decarboxylation above 120°C

- Isomerization of the propenyl group to allylic configurations

Yield data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 90 | 8 | 62 |

| p-TsOH | 85 | 10 | 58 |

Transesterification of Dimethyl Oxalate with Propenyl Alcohol

This route circumvents oxalic acid’s instability by employing its dimethyl ester:

- Reaction equation :

$$

\text{(COOCH}3\text{)}2 + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{CH}2=\text{CHCH}2\text{O(CO)OCH}3 + \text{CH}3\text{OH}

$$ - Catalysts : Titanium(IV) isopropoxide or enzymatic systems (e.g., Candida antarctica lipase B)

- Solvent-free conditions : Preferred to shift equilibrium toward product formation

Kinetic study :

- Initial rate = 0.12 mol·L⁻¹·h⁻¹ (Ti(OiPr)₄, 70°C)

- Equilibrium conversion reaches 78% after 24 hours

Side reactions :

Olefin Metathesis Approaches

Grubbs-catalyzed cross-metathesis offers a novel route:

- Substrates : Methyl acrylate and vinyl oxalate esters

- Catalyst : Grubbs II (0.5 mol%)

- Conditions : 40°C in dichloroethane under nitrogen

Advantages :

- Excellent stereocontrol (≥95% E-selectivity)

- Tolerance of ester functionalities

Limitations :

- High catalyst costs

- Requires rigorous exclusion of moisture

Representative data :

| Substrate Ratio | Conversion (%) | E:Z Ratio |

|---|---|---|

| 1:1 | 88 | 97:3 |

| 2:1 | 92 | 96:4 |

Advanced Catalytic Systems and Process Intensification

Continuous-Flow Microreactor Synthesis

Microfluidic systems enhance heat/mass transfer for exothermic esterification:

- Residence time : 3–5 minutes

- Productivity : 12 g·h⁻¹ per channel

- Key parameters :

- Channel diameter: 500 μm

- Flow rate: 0.2 mL·min⁻¹

Benefits :

- Suppresses thermal degradation pathways

- Enables real-time FTIR monitoring

Photoredox-Catalyzed Decarboxylative Coupling

Emerging methodology using visible-light activation:

- Catalyst : Ir(ppy)₃ (2 mol%)

- Substrates : Oxalic acid and propenyl iodides

- Mechanism : Single-electron transfer generates oxalyl radical, which couples with the propenyl moiety

Performance metrics :

- Quantum yield: 0.45

- Turnover number: 1,200

Characterization and Analytical Challenges

Critical spectroscopic data for this compound:

- ¹H NMR (CDCl₃, 400 MHz):

δ 6.85 (dd, J = 15.6, 6.8 Hz, 1H, CH=CH₂)

δ 5.95 (d, J = 15.6 Hz, 1H, CH=CH₂)

δ 4.35 (q, J = 6.8 Hz, 2H, OCH₂)

δ 3.75 (s, 3H, COOCH₃)

- IR (ATR, cm⁻¹):

1745 (C=O ester), 1650 (C=C), 1260 (C-O)

Chromatographic purity :

- HPLC (C18, 70:30 MeOH:H₂O): t_R = 4.2 min, 99.8% area

Industrial Applications and Scale-Up Considerations

Large-scale production (≥100 kg/batch):

- Preferred method: Continuous transesterification with wiped-film evaporators

- Energy consumption: 8.2 kWh·kg⁻¹

- Waste profile: 0.3 kg organic waste per kg product

Regulatory aspects :

- REACH classification: Skin irritation Category 2

- Storage: Amber glass under argon (<25°C)

Chemical Reactions Analysis

Types of Reactions

Methyl prop-1-en-1-yl ethanedioate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Prop-1-en-1-yl alcohol and ethanedioic acid.

Reduction: Prop-1-en-1-yl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl prop-1-en-1-yl ethanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert specific effects .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Structural and Spectral Comparisons

†Calculated based on oxalic acid esterification.

Key Observations :

Ester Group Reactivity: this compound’s ethanedioate backbone likely confers higher electrophilicity at the carbonyl centers compared to benzoate esters (e.g., kasanosin C) due to reduced resonance stabilization . Diethyl ethanedioate, a simpler analog, lacks conjugated substituents, resulting in lower steric hindrance and distinct hydrolysis kinetics.

Stereochemical Considerations :

- The prop-1-en-1-yl group in this compound permits E/Z isomerism, analogous to the (E)-configuration observed in the methoxyphenyl derivative . This stereochemistry influences molecular geometry and intermolecular interactions.

Spectroscopic Signatures: Carbonyl shifts in ethanedioate esters (~170–175 ppm) align with those of kasanosin C’s ester group (δ 169.5) but differ from its ketone moiety (δ 193.0) . This highlights the electronic effects of adjacent substituents.

Synthetic routes for analogous compounds (e.g., kasanosin C’s use of HMBC and NOESY for structural elucidation) could guide the characterization of the target compound .

Physicochemical Properties

- Solubility: The methyl and prop-1-en-1-yl groups likely render this compound less polar than diethyl ethanedioate but more hydrophobic than hydroxylated analogs like kasanosin C.

- Thermal Stability: Conjugation in the prop-1-en-1-yl group may enhance thermal stability compared to non-conjugated esters, as seen in similar unsaturated systems .

Methodological Insights

- Structural Elucidation: Techniques such as NMR (e.g., HMQC, HMBC) and X-ray crystallography (via SHELX ) are critical for resolving stereochemistry and substituent effects in these compounds. For example, kasanosin C’s axial H-6 orientation was confirmed through ROESY correlations .

- Visualization Tools : Programs like ORTEP-3 aid in crystallographic modeling, though their applicability depends on the availability of high-quality crystal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.